Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride is a chiral compound featuring a pyrrolidine ring with a sulfanyl group at the fourth position and a carboxylate ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4R)-4-hydroxyproline.
Protection and Activation: The hydroxyl group at the fourth position is protected, and the carboxyl group at the second position is activated.
Substitution Reaction: The protected hydroxyl group is then substituted with a sulfanyl group using reagents like thiols under basic conditions.
Esterification: The carboxyl group is esterified to form the methyl ester.
Deprotection and Purification: The protecting groups are removed, and the product is purified to obtain the final compound as a hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reactors and optimizing the concentration of reagents.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and control.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfanyl group can participate in unique chemical reactions and interactions with biological targets, making this compound valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(10)3-7-5;/h4-5,7,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQUTPXKLXQNI-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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